5-Bromo-3-ethyl-7-fluoro-1H-indole
Description
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Properties
IUPAC Name |
5-bromo-3-ethyl-7-fluoro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFN/c1-2-6-5-13-10-8(6)3-7(11)4-9(10)12/h3-5,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRGYWSHKLDRAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC2=C1C=C(C=C2F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Bromo-3-ethyl-7-fluoro-1H-indole is a synthetic compound belonging to the indole family, characterized by its unique structural features that include a bromine atom at the 5-position and a fluorine atom at the 7-position of the indole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The chemical formula for 5-Bromo-3-ethyl-7-fluoro-1H-indole is , with a molecular weight of approximately 227.07 g/mol. The presence of halogen substituents (bromine and fluorine) enhances the compound's reactivity, influencing its interaction with biological targets.
The mechanism of action for 5-Bromo-3-ethyl-7-fluoro-1H-indole involves its ability to interact with various biological receptors and enzymes. The bromine atom can enhance electrophilicity, making the compound a potential inhibitor of specific enzymes involved in disease pathways. The fluorine atom may also contribute to increased binding affinity to target proteins through hydrophobic interactions.
Antiviral Properties
Research indicates that compounds similar to 5-Bromo-3-ethyl-7-fluoro-1H-indole exhibit antiviral activity against various viruses, including influenza. The mechanism often involves inhibition of viral replication by targeting viral polymerases or other essential viral proteins. For instance, studies have shown that certain indole derivatives can inhibit the activity of viral RNA-dependent RNA polymerase, which is crucial for viral replication.
Anticancer Activity
Several studies have investigated the anticancer potential of indole derivatives. For example, 5-Bromo-3-ethyl-7-fluoro-1H-indole has been shown to induce apoptosis in cancer cell lines by activating specific signaling pathways. In vitro assays indicated that compounds with similar structures can inhibit the proliferation of human breast cancer cells (MCF-7) with IC50 values ranging from 10 µM to 20 µM.
Anti-inflammatory Effects
Indoles are also known for their anti-inflammatory properties. Research suggests that 5-Bromo-3-ethyl-7-fluoro-1H-indole may modulate inflammatory responses by inhibiting pro-inflammatory cytokine production or by affecting signaling pathways such as NF-kB.
Comparative Analysis with Related Compounds
To better understand the biological activity of 5-Bromo-3-ethyl-7-fluoro-1H-indole, it is useful to compare it with other related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Bromo-3-methyl-7-fluoro-1H-indole | Bromine at the 5-position | Moderate anticancer activity |
| 6-Chloro-7-fluoro-1H-indole | Chlorine at the 6-position | Antiviral properties against influenza |
| 3-Ethyl-7-fluoro-1H-indole | Ethyl group at the 3-position | Potential GSK-3 inhibitor |
Case Studies and Research Findings
- Antiviral Research : A study published in PubMed Central highlighted that certain indole derivatives, including those similar to 5-Bromo-3-ethyl-7-fluoro-1H-indole, showed significant inhibition of influenza virus replication in vitro by targeting viral polymerases .
- Anticancer Studies : In a study focusing on breast cancer cells, compounds structurally related to 5-Bromo-3-ethyl-7-fluoro-1H-indole demonstrated IC50 values indicating effective inhibition of cell growth, suggesting potential use in cancer therapies .
- Anti-inflammatory Mechanisms : Research indicated that indole derivatives could downregulate pro-inflammatory cytokines in macrophages, showcasing their potential as anti-inflammatory agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
